molecular formula C16H13NO B3278941 2-Benzyl-5-phenyloxazole CAS No. 68395-81-3

2-Benzyl-5-phenyloxazole

Cat. No. B3278941
CAS RN: 68395-81-3
M. Wt: 235.28 g/mol
InChI Key: YJFRCEFTPOOWFT-UHFFFAOYSA-N
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Description

This compound belongs to the benzoxazole family, which has gained prominence in medicinal chemistry due to its diverse pharmacological activities. Benzoxazoles exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and other properties .


Synthesis Analysis

Several synthetic strategies exist for benzoxazoles. Notably, 2-aminophenol serves as a precursor in many approaches. Researchers have explored various methods, including cyclization reactions, condensation reactions, and cyclodehydration processes. The synthesis of 2-Benzyl-5-phenyloxazole involves the condensation of 2-aminophenol with benzaldehyde or its derivatives .

Scientific Research Applications

Quantum Mechanical Studies and Light Harvesting Properties

2-Benzyl-5-phenyloxazole and related compounds have been explored for their potential in quantum mechanical applications and light harvesting. A study by Mary et al. (2019) investigated the light harvesting efficiency of similar compounds, finding significant potential for use in designing new Dye-Sensitized Solar Cells (DSSCs).

Antimicrobial Activity

Various benzoxazole derivatives, closely related to this compound, have been synthesized and found to possess broad-spectrum antimicrobial activities. Studies like those by Tekiner-Gulbas et al. (2004) and Yildiz-Oren et al. (2004) have shown these compounds to be effective against various Gram-positive and Gram-negative bacteria, as well as Candida species.

Spectral Luminescent and Scintillation Properties

Compounds based on derivatives of 2-(fur-2-yl)-5-phenyloxazole, which share structural similarities with this compound, have been synthesized and studied for their spectral-luminescent properties. Research by Patsenker and Lokshin (1999) highlights the potential of these compounds in organic luminescent applications.

PPARgamma Agonists for Antidiabetic Activity

Some derivatives of this compound have been studied as potential peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. Research by Collins et al. (1998) indicates their potential in the treatment of type 2 diabetes through modulation of this receptor.

Phototoxicity Studies

Studies on related compounds such as 2,5-Diphenyloxazole have explored their phototoxic properties. For instance, research by Kagan et al. (1984) found that 2,5-Diphenyloxazole, a structurally similar compound to this compound, exhibits phototoxicity to various organisms, highlighting the importance of understanding the photochemical behaviors of these compounds.

Novel Antitumor Agents

The structural framework of benzoxazoles, including this compound, is being investigated for potential antitumor applications. A study by Karatas et al. (2021) synthesized and evaluated derivatives as candidates for targeting DNA topoisomerase enzymes, a key area in cancer treatment research.

Photorearrangements

The photorearrangements of phenyloxazoles, which include compounds like this compound, have been the subject of research due to their interesting photochemical properties. Studies such as those by Maeda and Kojima (1977) provide insights into the photolysis and rearrangement processes of these compounds.

Amplified Spontaneous Emission Laser Spikes

The phenyloxazoles category, including this compound, has been studied for its ultraviolet amplified spontaneous emission (ASE) laser spikes. Research like that of Valle et al. (1997) demonstrates the potential of these compounds in laser technologies due to their stable ASE laser spike properties.

properties

IUPAC Name

2-benzyl-5-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-3-7-13(8-4-1)11-16-17-12-15(18-16)14-9-5-2-6-10-14/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFRCEFTPOOWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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